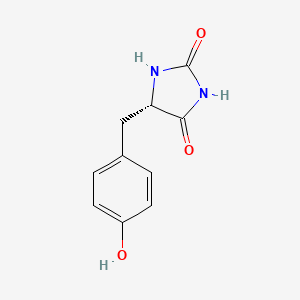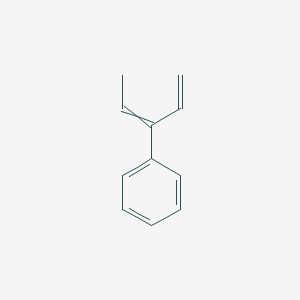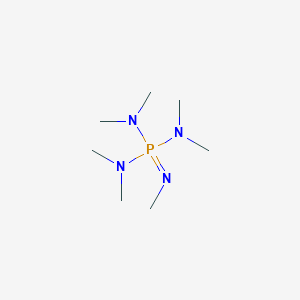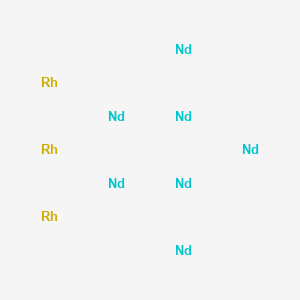
Neodymium--rhodium (7/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium–rhodium (7/3) is a compound formed by the combination of neodymium and rhodium in a 7:3 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodymium–rhodium (7/3) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of neodymium–rhodium (7/3) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Neodymium–rhodium (7/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of neodymium and rhodium oxides.
Reduction: Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of one of the metal atoms with another metal or non-metal element, depending on the desired properties of the final product.
Major Products Formed: The major products formed from these reactions include neodymium oxide, rhodium oxide, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Neodymium–rhodium (7/3) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its unique properties make it an effective catalyst for these processes.
Biology: In biological research, neodymium–rhodium (7/3) is used in the development of imaging agents and contrast agents for magnetic resonance imaging (MRI). Its magnetic properties enhance the quality of the images obtained.
Medicine: The compound is being explored for its potential use in targeted drug delivery systems. Its ability to interact with specific molecular targets makes it a promising candidate for this application.
Industry: In industrial applications, neodymium–rhodium (7/3) is used in the production of high-performance magnets and catalytic converters. Its unique combination of magnetic and catalytic properties makes it valuable in these fields.
Mechanism of Action
The mechanism by which neodymium–rhodium (7/3) exerts its effects is primarily based on its ability to interact with specific molecular targets. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction. In biological applications, its magnetic properties allow it to interact with specific molecules, enhancing the effectiveness of imaging and drug delivery systems.
Comparison with Similar Compounds
Neodymium oxide (Nd2O3): Known for its magnetic properties and used in various industrial applications.
Rhodium oxide (Rh2O3): Known for its catalytic properties and used in catalytic converters and other industrial processes.
Neodymium–iron–boron (NdFeB): A well-known magnetic compound used in the production of high-performance magnets.
Uniqueness: Neodymium–rhodium (7/3) is unique in that it combines the magnetic properties of neodymium with the catalytic properties of rhodium This combination results in a compound with a wide range of applications, from catalysis to imaging and drug delivery
Properties
CAS No. |
50864-31-8 |
|---|---|
Molecular Formula |
Nd7Rh3 |
Molecular Weight |
1318.4 g/mol |
IUPAC Name |
neodymium;rhodium |
InChI |
InChI=1S/7Nd.3Rh |
InChI Key |
PVRODRVXOAHRRM-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



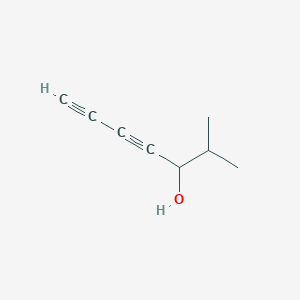
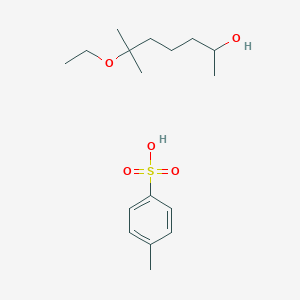
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

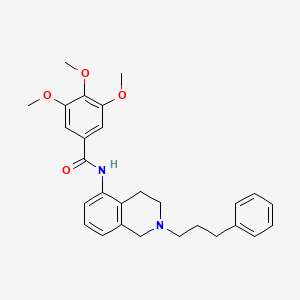
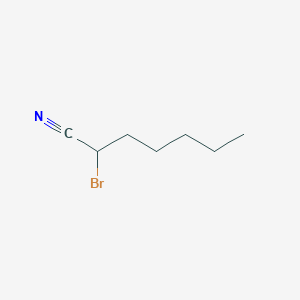
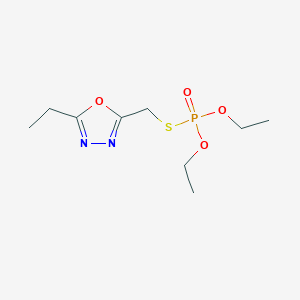
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
